

# Lasmiditan Demonstrates Efficacy in Migraine Patients with Inadequate Response to Triptans

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## Compound of Interest

Compound Name: Lasmiditan

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A review of pivotal clinical trial data indicates that **lasmiditan**, a selective serotonin 5-HT<sub>1F</sub> receptor agonist, offers a significant therapeutic alternative for migraine patients who are non-responsive to or intolerant of triptans. This guide provides a comprehensive comparison of **lasmiditan**'s performance, supported by experimental data from key clinical studies, and elucidates its distinct mechanism of action compared to triptans.

**Lasmiditan** has shown consistent efficacy across multiple clinically relevant endpoints in the acute treatment of migraine, irrespective of a patient's prior response to triptans.<sup>[1][2][3][4]</sup> This finding is critical for a significant portion of migraine sufferers who experience an insufficient response or have contraindications to triptan medications.<sup>[3]</sup> Unlike triptans, which are agonists of the 5-HT<sub>1B</sub> and 5-HT<sub>1D</sub> receptors and can cause vasoconstriction, **lasmiditan** selectively targets the 5-HT<sub>1F</sub> receptor, offering a neurological mechanism of action without vasoconstrictive effects.<sup>[5][6][7][8][9]</sup> This makes it a potentially safer option for patients with or at risk for cardiovascular conditions.<sup>[5][6][10]</sup>

## Comparative Efficacy in Triptan-Insufficient Responders

Post-hoc analyses of the landmark Phase 3 trials, SAMURAI and SPARTAN, as well as data from the CENTURION and MONONOFU studies, have provided robust evidence of **lasmiditan**'s efficacy in patients with a history of insufficient response to triptans.<sup>[1][3][4][11]</sup>

## Quantitative Data Summary

The following tables summarize the key efficacy endpoints from pooled analyses of the SAMURAI and SPARTAN trials, comparing different doses of **lasmiditan** to placebo in patients who reported an insufficient response to prior triptan use.

Table 1: Two-Hour Pain Freedom in Triptan-Insufficient Responders

Treatment Group	Percentage of Patients Achieving Pain Freedom	p-value vs. Placebo
Lasmiditan 200 mg	32.3%	< .001
Lasmiditan 100 mg	29.6%	< .001
Placebo	13.0%	-

Data from a post-hoc analysis of the SAMURAI and SPARTAN trials.[\[1\]](#)

Table 2: Two-Hour Most Bothersome Symptom (MBS) Freedom in Triptan-Insufficient Responders

Treatment Group	Percentage of Patients Achieving MBS Freedom	p-value vs. Placebo
Lasmiditan 200 mg	47.4%	< .001
Lasmiditan 100 mg	40.4%	< .01
Placebo	24.0%	-

Data from a post-hoc analysis of the SAMURAI and SPARTAN trials.[\[1\]](#)

A network meta-analysis of five Phase 3 randomized controlled trials involving 3,004 patients with insufficient response to triptans concluded that **lasmiditan**, rimegepant, and ubrogepant are all effective for the acute treatment of migraine in this population.[\[12\]](#) The analysis suggested that high-dose **lasmiditan** (200 mg) had the highest probability of achieving two-hour pain freedom and pain relief.[\[12\]](#)

## Experimental Protocols

The efficacy of **lasmiditan** in triptan-non-responsive patients was primarily evaluated through post-hoc analyses of large, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The general methodology of these trials is outlined below.

## Key Trials: SAMURAI (NCT02439320) and SPARTAN (NCT02605174)

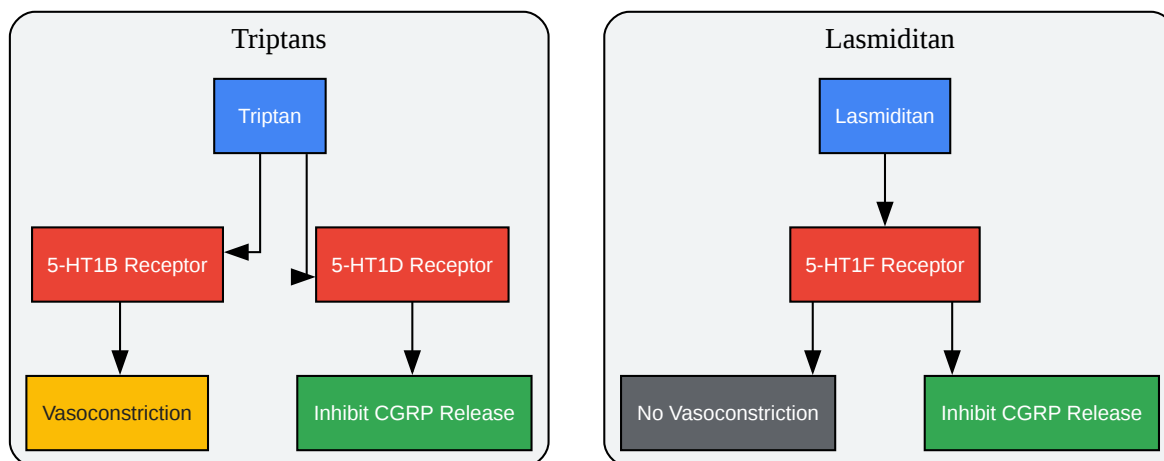
- Study Design: These were randomized, double-blind, placebo-controlled trials.[\[1\]](#)[\[11\]](#)
- Patient Population: Adult patients with a history of migraine with or without aura. Subgroups were later analyzed based on their self-reported response to the most recent triptan use ("good" or "insufficient" responders).[\[1\]](#)[\[4\]](#)
- Intervention: Patients were randomized to receive a single oral dose of **lasmiditan** (50 mg in SPARTAN only, 100 mg, or 200 mg) or placebo to treat a single migraine attack of moderate to severe pain intensity.[\[1\]](#)[\[13\]](#)
- Primary Efficacy Endpoints:
  - Pain Freedom at 2 hours post-dose: Defined as a reduction in headache severity from moderate or severe to no pain.[\[1\]](#)[\[13\]](#)
  - Most Bothersome Symptom (MBS) Freedom at 2 hours post-dose: Defined as the absence of the patient-identified most bothersome symptom (photophobia, phonophobia, or nausea).[\[1\]](#)[\[11\]](#)
- Data Collection: Patients used an electronic diary to record headache severity, presence of associated symptoms, and their most bothersome symptom at baseline and at various time points post-dose.[\[13\]](#)

## Signaling Pathways and Experimental Workflow

### Distinct Mechanisms of Action: Lasmiditan vs. Triptans

Triptans exert their effect by acting as agonists for the serotonin 5-HT<sub>1B</sub> and 5-HT<sub>1D</sub> receptors.[\[5\]](#)[\[14\]](#) Activation of 5-HT<sub>1B</sub> receptors leads to vasoconstriction, which is a concern for patients with cardiovascular disease.[\[5\]](#)[\[6\]](#)[\[15\]](#) In contrast, **lasmiditan** is a selective agonist

for the 5-HT<sub>1F</sub> receptor.[5][7] This receptor is located on trigeminal nerve endings and in the central nervous system, and its activation is thought to inhibit the release of calcitonin gene-related peptide (CGRP) and other neuropeptides involved in migraine pathophysiology, without causing vasoconstriction.[6][7][8][9]

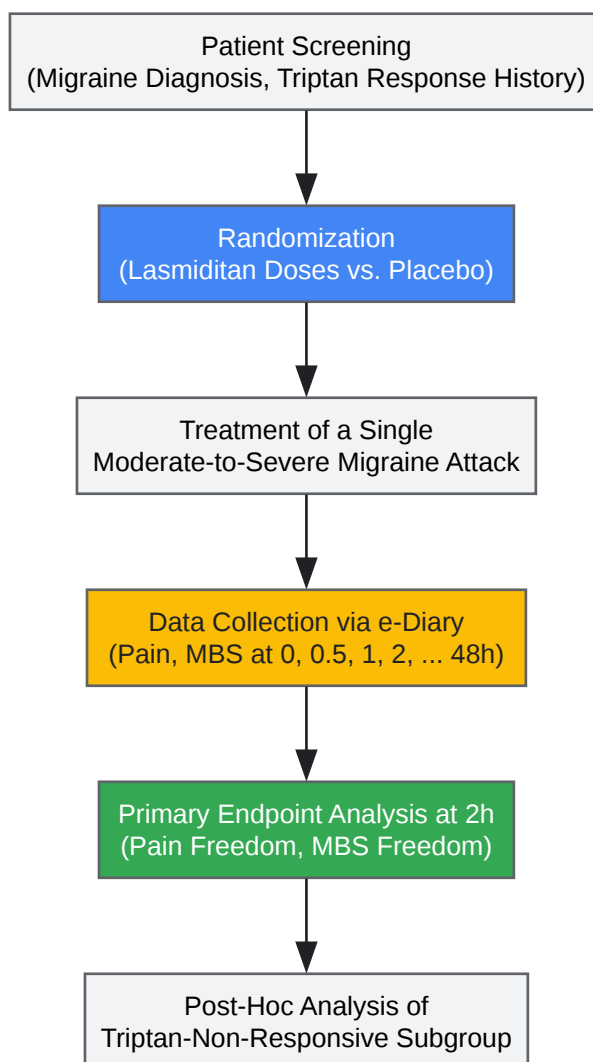


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Caption: Comparative signaling pathways of Triptans and **Lasmiditan**.

## Clinical Trial Workflow for Efficacy Assessment

The workflow for the pivotal clinical trials assessing **lasmiditan**'s efficacy followed a structured, multi-step process from patient screening to data analysis.



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Caption: Standard workflow of a Phase 3 clinical trial for **Lasmiditan**.

In conclusion, for researchers, scientists, and drug development professionals, the available data strongly suggests that **lasmiditan** is an effective acute treatment for migraine, particularly in the challenging-to-treat population of patients who have had an insufficient response to triptans. Its distinct, non-vasoconstrictive mechanism of action represents a significant advancement in migraine therapeutics.

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